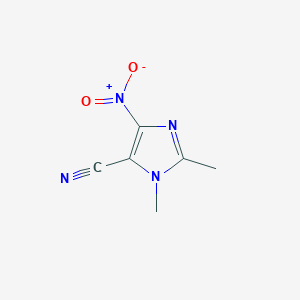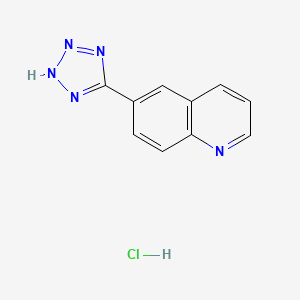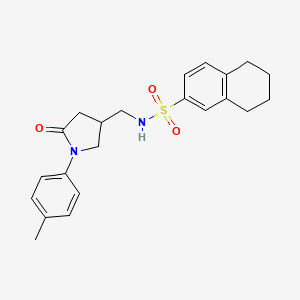
1-(4-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride, also known as MPMD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPMD is a small molecule that can be synthesized in the laboratory, and its unique structure and properties make it a promising candidate for drug development.
Applications De Recherche Scientifique
Synthesis and Molecular Structures
- A novel synthesis method for (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was reported, showing the potential for synthesizing related compounds (Becerra, Cobo, & Castillo, 2021).
Coordination Chemistry and Metal Complexes
- Cobalt(II) complexes containing N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands demonstrated variations in coordination and structure, impacting their chemical properties and potential applications (Choi et al., 2015).
Biological Activity
- Derivatives of 1H-pyrazole showed potential as ligands for the treatment of Alzheimer's disease, with inhibitory properties against acetylcholinesterase and monoamine oxidase (Kumar et al., 2013).
- Novel 1,3-oxazole clubbed pyridyl-pyrazolines exhibited promising anticancer and antimicrobial properties, suggesting their potential application in pharmaceutical research (Katariya, Vennapu, & Shah, 2021).
- A series of pyrazole derivatives demonstrated antimicrobial and anticancer activities, indicating their potential therapeutic use (Hafez, El-Gazzar, & Al-Hussain, 2016).
Novel Synthesis and Characterization
- 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized, showcasing new methods in chemical synthesis and characterization (Shimoga, Shin, & Kim, 2018).
Mécanisme D'action
Target of Action
The primary targets of 1-(4-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets.
Result of Action
The molecular and cellular effects of 1-(4-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride are currently unknown
Propriétés
IUPAC Name |
(4-methyl-1H-pyrazol-5-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4-3-7-8-5(4)2-6;;/h3H,2,6H2,1H3,(H,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQGJQOQPWCWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride | |
CAS RN |
2173991-88-1 |
Source


|
| Record name | (4-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5,5-Dioxo-5lambda6-thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2479851.png)
![[(2,4-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2479852.png)
![3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2479855.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479857.png)







![methyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2479868.png)

